Compared to 7-H Analog (Ethyl 4-hydroxyquinoline-3-carboxylate): The 7-Amino Group Confers a Distinct Target Binding Profile
A critical differentiation emerges when comparing the target engagement profile of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate (CAS 85368-92-9) with its non-aminated analog, ethyl 4-hydroxyquinoline-3-carboxylate (CAS 26892-90-0). The non-aminated analog has been characterized in the literature as a high-affinity ligand for the benzodiazepine binding site on brain GABA-A receptors, a significant off-target activity [1]. The presence of the 7-amino group in the target compound (CAS 85368-92-9) is expected to alter this interaction, thereby providing a cleaner pharmacological profile and making it a superior tool compound for projects focused on other target classes, such as cellular respiration or antineoplastic activity [2].
| Evidence Dimension | Pharmacological Target Profile |
|---|---|
| Target Compound Data | Ligand for cellular respiration targets; no reported GABA-A affinity |
| Comparator Or Baseline | Ethyl 4-hydroxyquinoline-3-carboxylate (CAS 26892-90-0): High-affinity ligand for the benzodiazepine site of brain GABA-A receptors |
| Quantified Difference | Different target engagement profile (qualitative) |
| Conditions | Review of published literature and binding studies for the comparator molecule. |
Why This Matters
This distinct target engagement profile is crucial for scientists in neuropharmacology or oncology drug discovery who require a quinoline scaffold without the confounding, high-affinity GABAergic activity of its non-aminated counterpart.
- [1] DrugMap. Details of the Drug: 3-ethoxycarbonyl-4-quinolone (ID: DMY4VOI). Citing: Lager, E., et al. (2006). 4-Quinolone derivatives: high-affinity ligands at the benzodiazepine site of brain GABA A receptors. J. Med. Chem., 49(8), 2526-2533. View Source
- [2] Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. J. Med. Chem., 20(8), 1001-1006. View Source
